molecular formula C23H24FN5O2 B2550822 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide CAS No. 1251673-52-5

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide

Cat. No.: B2550822
CAS No.: 1251673-52-5
M. Wt: 421.476
InChI Key: XTVDIJRFVPIZQB-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a synthetic compound that features a triazole ring, a piperidine ring, and a substituted benzamide. This structure makes the compound highly versatile, lending itself to various scientific and industrial applications, particularly in pharmaceuticals and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Triazole Ring: : This usually begins with the reaction of an azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, forming the triazole ring.

  • Piperidine Ring Integration: : The piperidine ring can be introduced through nucleophilic substitution or cyclization reactions.

  • Attachment of the Benzamide Group: : The final step involves coupling the triazole-piperidine intermediate with a 3,5-dimethylbenzoyl chloride under amide bond-forming conditions.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, to maximize yield and purity. Continuous flow chemistry can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation and Reduction: : The compound can undergo oxidation at the piperidine ring or reduction at the triazole moiety.

  • Substitution: : The aromatic rings can participate in electrophilic or nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or neutral media.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Halogenating agents for electrophilic substitutions, such as chlorine or bromine.

Major Products Formed from These Reactions: Depending on the reaction, the major products include oxidized piperidine derivatives, reduced triazole compounds, or substituted aromatic derivatives with halogen or other functional groups.

Scientific Research Applications

This compound has broad applications across various fields:

Chemistry:
  • Catalyst Development: : Used as a ligand or precursor in the development of novel catalysts.

  • Organic Synthesis: : Serves as an intermediate or building block in complex organic syntheses.

Biology:
  • Receptor Studies: : Investigated for its binding affinity to certain biological receptors.

  • Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in metabolic pathways.

Medicine:
  • Drug Development: : Explored as a candidate for new drug molecules, particularly in anti-inflammatory and anti-cancer research.

  • Pharmacokinetics: : Used in studies to understand the absorption, distribution, metabolism, and excretion of triazole-containing compounds.

Industry:
  • Material Science: : Utilized in the synthesis of polymers and materials with specialized properties.

  • Agriculture: : Employed in the design of agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

Molecular Targets and Pathways Involved: N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide exerts its effects primarily through interactions with biological receptors or enzymes. The triazole ring often plays a crucial role in binding to active sites, while the piperidine and benzamide moieties contribute to the overall binding affinity and specificity. The precise mechanisms depend on the specific application and target within the biological system.

Comparison with Similar Compounds

Similar Compounds:

  • N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide: : A close analog without the fluorine substitution.

  • N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide: : Similar, but with a chlorine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide enhances its lipophilicity and metabolic stability, often leading to improved biological activity and pharmacokinetic properties compared to its non-fluorinated or differently substituted counterparts.

This compound’s unique structural features and versatile applications make it a significant subject of study in various scientific fields. Whether used in synthesis, research, or industrial production, it showcases the incredible potential of modern chemical design.

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-17(12-15)22(30)25-19-7-9-28(10-8-19)23(31)21-14-29(27-26-21)20-5-3-18(24)4-6-20/h3-6,11-14,19H,7-10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVDIJRFVPIZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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